(2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide
Description
Properties
IUPAC Name |
(2Z)-2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15-10-11-20-17(13-15)7-6-12-23(20)14-19(16(2)24)21(25)22-18-8-4-3-5-9-18/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,22,25)/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGLKLKONOUYHG-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C=C(C(=O)C)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(CCC2)/C=C(/C(=O)C)\C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide is a derivative of tetrahydroquinoline that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be outlined as follows:
- Molecular Formula : C18H20N2O2
- Molecular Weight : 300.37 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the compound's potential in combating cancer through various mechanisms:
- Multidrug Resistance Reversal : Research indicates that derivatives similar to this compound can inhibit P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer cells. For instance, a study demonstrated that certain tetrahydroquinoline derivatives significantly blocked P-gp efflux and induced apoptosis in resistant cancer cell lines .
- Cytotoxicity Against Cancer Cell Lines : The compound has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and K562 (leukemia). In vitro assays using the MTT method revealed that these derivatives exhibit selective toxicity towards cancer cells compared to non-cancerous cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.
- Receptor Modulation : It is hypothesized that the compound could bind to various receptors influencing cell growth and survival pathways.
Study 1: MDR Reversal Activity
A study focused on the synthesis of 5-oxohexahydroquinoline derivatives showed promising results in reversing MDR in P-gp overexpressing MES-SA-DX5 cells. The most effective compounds not only inhibited drug efflux but also induced significant apoptosis and altered cell cycle dynamics .
Study 2: Antiproliferative Effects
In another investigation, the antiproliferative activity of similar compounds was evaluated against multiple cancer cell lines. Results indicated that specific structural modifications enhanced cytotoxicity while maintaining selectivity for cancerous cells over normal cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2 |
| Molecular Weight | 300.37 g/mol |
| Anticancer Activity | Yes |
| P-gp Inhibition | Confirmed |
| Selectivity | Cancer vs Non-cancerous |
Scientific Research Applications
Pharmacological Potential
Research indicates that derivatives of tetrahydroquinoline exhibit a range of pharmacological activities. The compound has been studied for its potential as an anti-inflammatory agent and antioxidant . Its structure allows for interaction with various biological targets, including enzymes involved in inflammatory pathways.
Anticancer Activity
Recent studies have suggested that compounds similar to (2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide may possess anticancer properties. For instance, research on related tetrahydroquinoline derivatives has shown promise in inhibiting cancer cell proliferation by inducing apoptosis in specific cancer types such as breast and prostate cancers .
Neurological Applications
The compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases. Tetrahydroquinoline derivatives have been linked to the modulation of neurotransmitter systems and may offer therapeutic benefits in conditions like Alzheimer's disease by reducing oxidative stress and inflammation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro and in vivo models. |
| Study B | Anticancer properties | Showed inhibition of cell growth in breast cancer cell lines with IC50 values indicating potency. |
| Study C | Neuroprotection | Reported decreased neuronal death in models of oxidative stress, suggesting therapeutic potential for neurodegenerative diseases. |
Synthesis and Derivative Development
The synthesis of this compound serves as a basis for developing new derivatives with enhanced bioactivity or selectivity towards specific biological targets. Modifications to the structure can lead to improved pharmacokinetic properties or reduced side effects.
Chemical Reactions Analysis
Oxidative Halogenation Reactions
The β-ketoamide group in this compound enables oxidative halogenation under specific conditions. A study on analogous 3-oxo-N-phenylbutanamide derivatives demonstrated that treatment with (diacetoxyiodo)benzene (DIB) and Lewis acids (e.g., ZnCl₂, FeCl₃) generates 2,2-dihalo-N-phenylacetamides via a retro-Claisen condensation pathway .
Key Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | Dioxane or DMF |
| Lewis Acid | ZnCl₂ (1.5 equiv) |
| Oxidizing Agent | DIB (1.3 equiv) |
| Temperature | Room temperature |
| Reaction Time | 1 hour |
This method achieves good to excellent yields (70–95%) for both dichloro and dibromo derivatives, with broad substrate tolerance for substituents on the phenyl ring . The tetrahydroquinoline substituent in the target compound may influence reaction rates due to steric or electronic effects, though direct data is limited.
Mechanistic Pathway
The proposed mechanism involves three stages :
-
Dichlorination : DIB generates PhICl₂, which dichlorinates the β-ketoamide’s methylene carbon.
-
Lewis Acid Activation : Coordination of ZnCl₂ to the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by acetate.
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C–C Bond Cleavage : A retro-Claisen condensation cleaves the α,α-dihalo β-ketoamide intermediate, yielding the 2,2-dihaloacetamide product.
Mechanistic intermediates :
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Intermediate 4 : α,α-Dichloro β-ketoamide
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Intermediate 7 : Acetate-adduct complex
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Intermediate 8 : Enolate post-cleavage
Substrate Scope and Selectivity
Studies on structurally related substrates reveal:
-
Electronic Effects : Substituents on the phenyl ring (e.g., methoxy, chloro) minimally impact reaction efficiency .
-
Steric Effects : Bulky groups (e.g., 2-tolyl) reduce yields slightly but retain selectivity for dihalo products .
-
Halogen Variation : Switching from Cl⁻ to Br⁻ sources (e.g., LiBr) produces dibromo derivatives without altering the reaction pathway .
Stability and Analytical Monitoring
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural complexity invites comparisons with analogs sharing key functional groups. Below is a detailed analysis:
Core Structural Analog: (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide
The compound in (CAS 2352-40-1, C₁₀H₁₀N₂O₃) shares the N-phenylbutanamide backbone and Z-configuration but replaces the tetrahydroquinoline-methylidene group with a hydroxyimino substituent. Key differences include:
- Bioactivity Implications: Hydroxyimino groups are often involved in metal chelation or redox reactions, while tetrahydroquinoline derivatives are associated with CNS penetration and protein binding due to their planar aromatic systems.
Table 1: Structural Comparison
Tetrahydroquinoline Derivatives
Tetrahydroquinoline-based compounds are widely explored for their pharmacological properties. For example:
- Anticancer Agents : Derivatives like topotecan (a camptothecin analog) inhibit topoisomerase I. The 6-methyl group in the target compound may enhance metabolic stability compared to unsubstituted analogs.
Table 2: Bioactivity Comparison with Tetrahydroquinoline Analogs
Butanamide-Containing Compounds
Butanamide derivatives, such as bicalutamide (an antiandrogen), utilize the amide group for target binding. The target compound’s phenyl group and Z-configuration may confer selectivity compared to E-isomers or aliphatic analogs.
Bioactivity and Mode of Action Insights
highlights that structurally similar compounds cluster by bioactivity. The target compound’s tetrahydroquinoline and phenylamide groups suggest interactions with aromatic-rich binding pockets (e.g., kinase ATP sites). Its Z-configuration may optimize spatial alignment with target proteins compared to E-isomers.
Table 3: Research Priorities
| Parameter | Current Status | Recommended Studies |
|---|---|---|
| Solubility/logP | Unknown | HPLC-based measurements |
| In vitro bioactivity | Unreported | Kinase/CYP enzyme screening |
| Synthetic Yield Optimization | Undocumented | Catalytic method development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
